molecular formula C11H15NO2 B057489 Ethyl 4-dimethylaminobenzoate CAS No. 10287-53-3

Ethyl 4-dimethylaminobenzoate

Cat. No.: B057489
CAS No.: 10287-53-3
M. Wt: 193.24 g/mol
InChI Key: FZUGPQWGEGAKET-UHFFFAOYSA-N
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Description

Ethyl 4-dimethylaminobenzoate is a chemical compound with the molecular formula C11H15NO2. It is known for its use as a local anesthetic and as a photoinitiator in various applications. This compound is characterized by its ethyl, dimethylamino, and benzoate functional groups, which contribute to its unique properties .

Safety and Hazards

Ethyl 4-dimethylaminobenzoate may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Ethyl 4-dimethylaminobenzoate has potential applications in the field of solid-liquid phase change materials due to its large enthalpy of solid-liquid phase transition and moderate melting temperature . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .

Biochemical Analysis

Biochemical Properties

Ethyl 4-dimethylaminobenzoate is known to interact with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials . The nature of these interactions is primarily photoinitiation, where this compound acts as a co-initiator .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a photoinitiator in cell encapsulation applications . It influences cell function by initiating the polymerization of resin monomers upon exposure to light .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a photoinitiator . Upon exposure to light, it initiates the polymerization of resin monomers, which is a crucial process in the formation of dental materials .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its stability as a photoinitiator . Over time, it continues to effectively initiate the polymerization of resin monomers upon exposure to light .

Metabolic Pathways

It is known that it plays a role in the polymerization of resin monomers, a process that is crucial in the formation of dental materials .

Transport and Distribution

Given its role as a photoinitiator, it is likely to be distributed wherever resin monomers are present .

Subcellular Localization

Given its role as a photoinitiator, it is likely to be localized wherever resin monomers are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 4-dimethylaminobenzoate typically involves the esterification of 4-dimethylaminobenzoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous two-step reaction process. This involves the esterification of 4-nitrobenzoic acid with ethanol, followed by hydrogenation using a palladium on carbon catalyst. This method is advantageous as it avoids the production of waste acid and allows for the recycling of solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-dimethylaminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-dimethylaminobenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Butyl 4-dimethylaminobenzoate: Contains a butyl group instead of an ethyl group.

    2-Ethylhexyl 4-dimethylaminobenzoate: Used as a UV filter in sunscreens.

Uniqueness

This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications from medical to industrial uses. Its strong photoinitiating activity and local anesthetic properties further distinguish it from other similar compounds .

Properties

IUPAC Name

ethyl 4-(dimethylamino)benzoate
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InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FZUGPQWGEGAKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044763
Record name Parbenate
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Molecular Weight

193.24 g/mol
Source PubChem
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Physical Description

NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS]
Record name Benzoic acid, 4-(dimethylamino)-, ethyl ester
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Record name Ethyl 4-dimethylaminobenzoate
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CAS No.

10287-53-3
Record name Ethyl 4-(dimethylamino)benzoate
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Record name Benzoic acid, 4-(dimethylamino)-, ethyl ester
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Record name Ethyl 4-dimethylaminobenzoate
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Synthesis routes and methods

Procedure details

Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Ethyl 4-dimethylaminobenzoate in scientific research?

A1: this compound is primarily employed as a co-initiator in photoinitiating systems for free radical polymerization, particularly in dental materials and other light-cured resins. [, , , , , , , , , , ]

Q2: How does this compound function as a co-initiator in photopolymerization?

A2: this compound acts as a hydrogen donor in a Type II photoinitiator system, typically alongside a photosensitizer like camphorquinone (CQ). Upon light irradiation, CQ forms an excited state and abstracts a hydrogen atom from EDMAB. This generates radicals from both CQ and EDMAB, initiating the polymerization of monomers. [, , , , , , , , ]

Q3: What are the advantages of using this compound in dental restorative materials?

A3: EDMAB, in conjunction with camphorquinone, enables the rapid curing of dental resins upon exposure to visible light, making it suitable for clinical applications. [, , ]

Q4: Are there alternative co-initiators to this compound in photopolymerization reactions?

A4: Yes, several alternative tertiary amines have been explored as co-initiators, including N-phenylglycine, 2-(dimethylamino)ethyl methacrylate (DMAEMA), triethanolamine, N,N,3,5-tetramethyl-aniline, and 4-N,N-(dimethylamino)phenylacetic acid. [, , , , ]

Q5: How does the efficiency of this compound compare to other co-initiators?

A5: The efficiency of EDMAB varies depending on the specific photoinitiator system and the monomer being polymerized. Studies using differential scanning photocalorimetry have shown that the accelerating ability of different amines can be ranked, and EDMAB has shown comparable or even superior performance to other amines in certain systems. [, , ]

Q6: Does the concentration of this compound influence polymerization efficiency?

A6: Yes, the concentration of EDMAB can significantly affect the rate and degree of polymerization. Studies have shown that there is an optimal concentration for maximum efficiency, beyond which the polymerization rate may decrease. [, ]

Q7: Can this compound be used with photoinitiators other than camphorquinone?

A7: While commonly paired with camphorquinone, EDMAB can potentially function with other photoinitiators. Research has explored its use with acylphosphine oxides, demonstrating an increase in polymerization rate compared to using CQ alone. []

Q8: Has this compound been explored for applications beyond dental materials?

A8: Yes, EDMAB has been investigated in various applications, including the preparation of strippable films for surface radioactive decontamination and blue light curable inks for textile digital printing. [, ]

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C11H15NO2, and its molecular weight is 193.24 g/mol. [, , ]

Q10: What spectroscopic techniques have been used to characterize this compound?

A10: Various spectroscopic techniques have been employed to characterize EDMAB, including Fourier transform infrared spectroscopy (FTIR), ultraviolet–visible absorption spectroscopy, fluorescence spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , , , , , , ]

Q11: How does the inclusion of this compound affect the properties of dental composites?

A11: The incorporation of EDMAB in dental composites can influence properties such as degree of conversion, polymerization rate, mechanical strength, water sorption, solubility, color stability, and biocompatibility. [, , , , ]

Q12: Does the presence of this compound impact the stability of dental resins over time?

A12: The stability of dental resins containing EDMAB can be influenced by factors like light exposure, storage conditions, and the presence of other components in the formulation. Research suggests that EDMAB can contribute to color changes (yellowing) in dental resins upon prolonged light exposure. [, ]

Q13: Are there concerns about the leaching of this compound from dental materials?

A13: Yes, the potential leaching of EDMAB from dental materials is a concern due to its potential cytotoxicity and estrogenic effects. Studies have investigated the factors influencing monomer leaching, including the degree of conversion, composition of the resin, and storage conditions. [, , , ]

Q14: Have computational methods been employed to study this compound?

A14: Yes, computational chemistry techniques like density functional theory (DFT) have been used to investigate the molecular structure, vibrational spectra, and hyperpolarizabilities of EDMAB. These studies provide insights into its electronic structure and potential for non-linear optical applications. []

Q15: What are the potential health concerns associated with this compound?

A15: EDMAB has been identified as a potential endocrine disruptor, exhibiting estrogenic activity in in vitro studies. Furthermore, there are concerns regarding its potential cytotoxicity and allergic potential. [, , ]

Q16: Is this compound considered an environmental pollutant?

A16: EDMAB has been detected in food packaging materials and beverages, raising concerns about its potential migration into food and subsequent human exposure. Studies have focused on developing analytical methods to detect and quantify EDMAB in various matrices. [, , ]

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